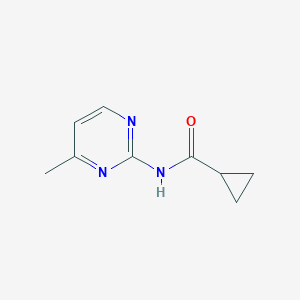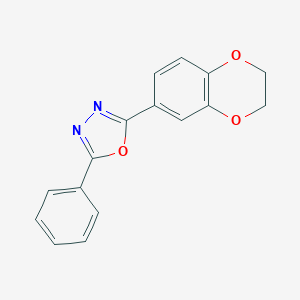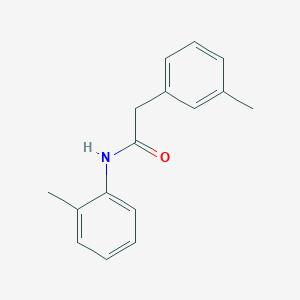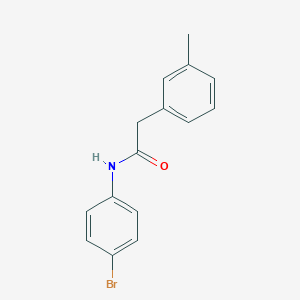
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamide, also known as CPP or CPPene, is a chemical compound that has been studied for its potential use in cancer treatment. CPPene is a derivative of the naturally occurring compound, pyrimidine, and has been shown to have anti-tumor properties.
Wirkmechanismus
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA. By inhibiting DHODH, N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene disrupts the synthesis of DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, and more research is needed to determine its full potential as a cancer therapy.
Zukünftige Richtungen
1. Investigating the mechanism of action of N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene in more detail to better understand its anti-tumor properties.
2. Developing more efficient synthesis methods for N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene to make it more accessible for research and potential clinical use.
3. Conducting preclinical studies to determine the efficacy of N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene in animal models of cancer.
4. Exploring the potential use of N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene in combination with other cancer therapies to improve treatment outcomes.
5. Investigating the potential use of N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene in other diseases, such as autoimmune disorders, where DHODH plays a role in disease progression.
Synthesemethoden
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene can be synthesized through a multi-step process starting with the reaction of 4-methyl-2-pyrimidinylamine with ethyl 2-bromoacetate. The resulting compound is then reacted with sodium methoxide to form the cyclopropanecarboxamide ring.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamideene works by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
N-(4-methyl-2-pyrimidinyl)cyclopropanecarboxamide |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
N-(4-methylpyrimidin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H11N3O/c1-6-4-5-10-9(11-6)12-8(13)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
DJHLLLMKFUPTMB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NC(=O)C2CC2 |
Kanonische SMILES |
CC1=NC(=NC=C1)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)

